(5Z)-5-[[(6-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)amino]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
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Overview
Description
5-{[(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzo[de]isoquinoline core with a bromine substituent and a pyrimidinetrione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves multiple steps. One common approach starts with the bromination of 1,3-dioxo-1H-benzo[de]isoquinoline to introduce the bromine substituent. This intermediate is then reacted with ethylenediamine or hydrazine to introduce the amino group . The final step involves the condensation of this intermediate with a pyrimidinetrione derivative under appropriate conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
5-{[(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine substituent can be replaced by other nucleophiles under suitable conditions.
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes and ketones to form imines and other derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include ethylenediamine, hydrazine, and various aldehydes and ketones . Reaction conditions typically involve the use of solvents like benzene and petroleum ether, and the reactions are often carried out under reflux .
Major Products
The major products formed from the reactions of this compound include imines, amines, thioureas, and hydrazones .
Scientific Research Applications
5-{[(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-{[(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets. The compound can act as a chemosensor by undergoing photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) processes . These processes are influenced by the structure of the compound and the presence of specific functional groups .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-butyl-1H-benz[de]isoquinoline-1,3(2H)-dione
- 2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives
- 2-Butyl-6-hydroxy-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-diazonium
Uniqueness
What sets 5-{[(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione apart from similar compounds is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
Molecular Formula |
C23H13BrN4O5 |
---|---|
Molecular Weight |
505.3 g/mol |
IUPAC Name |
6-bromo-2-[(E)-(6-hydroxy-2,4-dioxo-1-phenylpyrimidin-5-yl)methylideneamino]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C23H13BrN4O5/c24-17-10-9-15-18-13(17)7-4-8-14(18)21(31)28(22(15)32)25-11-16-19(29)26-23(33)27(20(16)30)12-5-2-1-3-6-12/h1-11,30H,(H,26,29,33)/b25-11+ |
InChI Key |
ZSXPLQXOZJKWHD-OPEKNORGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)/C=N/N3C(=O)C4=C5C(=C(C=C4)Br)C=CC=C5C3=O)O |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=NN3C(=O)C4=C5C(=C(C=C4)Br)C=CC=C5C3=O)O |
Origin of Product |
United States |
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